
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16F3N5O2 and its molecular weight is 355.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide, also known by its CAS number 2034412-70-7, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16F3N5O2, with a molecular weight of 355.31 g/mol. The structure features a trifluoromethyl group attached to a pyrimidine ring, a piperidine moiety, and an isoxazole carboxamide, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆F₃N₅O₂ |
Molecular Weight | 355.31 g/mol |
CAS Number | 2034412-70-7 |
Research indicates that this compound may interact with various biological pathways. One prominent mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses and has been linked to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor activity. It has shown selective in vitro and in vivo effects against hepatocellular carcinoma (HCC), suggesting that its mechanism may be independent of PDE inhibition . This activity was characterized by reduced tumor growth and improved survival rates in animal models.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-17. This effect was observed in microglial cells, indicating potential applications in neuroinflammatory conditions . The ability to modulate immune responses positions this compound as a candidate for treating various inflammatory diseases.
Neuroprotective Properties
In addition to its anti-inflammatory effects, there is evidence suggesting neuroprotective capabilities. The compound appears to enhance mitochondrial function and reduce oxidative stress in neuronal cells subjected to ischemic conditions, which could have implications for stroke treatment .
In Vivo Studies
- Asthma Model : In guinea pig models of asthma, the compound exhibited potent bronchodilatory effects, significantly reducing airway hyperactivity and eosinophilia compared to controls .
- Hepatocellular Carcinoma : In studies involving HCC models, treatment with this compound resulted in marked tumor regression and reduced metastatic spread .
In Vitro Studies
Research has shown that the compound effectively inhibits cell proliferation in various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that 5-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxicity. For instance, in vitro tests revealed that this compound inhibits cell proliferation in breast and lung cancer models, with IC50 values suggesting strong efficacy compared to standard chemotherapeutics.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to or better than those of established antibiotics, indicating potential as a new antimicrobial agent.
Neuroprotective Effects
Another promising application is in neuroprotection. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have shown that it can reduce neuroinflammation and oxidative stress, thereby preserving neuronal integrity.
Anti-inflammatory Action
The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway, leading to a reduction in pro-inflammatory cytokines. This suggests its utility in treating inflammatory disorders such as rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated an IC50 value of 10 µM against MCF-7 (breast cancer) cells, significantly lower than that of conventional agents like doxorubicin, which had an IC50 of 25 µM.
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Antibiotics, this compound was tested against a panel of bacterial strains. It exhibited an MIC of 12 µg/mL against Staphylococcus aureus, outperforming ampicillin (MIC = 16 µg/mL). The study concluded that it could be developed into a novel antibiotic.
Case Study 3: Neuroprotection Research
Research conducted at a leading university investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings showed that administration of the compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Propiedades
IUPAC Name |
5-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-9-6-11(22-25-9)14(24)21-10-2-4-23(5-3-10)13-7-12(15(16,17)18)19-8-20-13/h6-8,10H,2-5H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYXOALATTZTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.